![molecular formula C25H24N4O6 B2758907 N-mesityl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide CAS No. 1113105-70-6](/img/structure/B2758907.png)
N-mesityl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide
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Overview
Description
“N-mesityl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide” is a chemical compound with the linear formula C27H28N4OS2 . It is a complex organic compound that is used in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves careful competition studies, catalyst analogue synthesis, mechanistic investigations, and consideration of the elementary steps in NHC-catalyzed reactions . The effect of the N-mesityl group is to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C27H28N4OS2 . It has a molecular weight of 488.678 .Chemical Reactions Analysis
The majority of N-heterocyclic carbene catalyzed reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions, occur more rapidly with N-mesityl substituted NHCs . In many cases, no reaction occurs with NHCs lacking ortho-substituted aromatics .Scientific Research Applications
Catalytic Protocols in Organic Synthesis
The compound N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
has been used in the study of new catalytic protocols for the synthesis of organic compounds . The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, has allowed the Michael addition of N-heterocycles to chalcones .
Bioactive Compound Synthesis
This compound has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield . This suggests its potential use in the development of new bioactive compounds.
Taste-enhancing Compound
The compound N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
has been synthesized and studied as a novel taste-enhancing compound . This could be important in the food industry to reduce sodium intake while maintaining food palatability.
Anticancer, Antibacterial, Antifungal, Anti-inflammatory, and Immunological Modulator Properties
The compound N-mesityl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide
is known as a relevant therapeutic agent exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
NHC-catalyzed Reactions
The N-mesityl
group in N-mesityl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide
has been found to have a significant effect on NHC-catalyzed reactions . It has been determined that the effect of the N-mesityl
group is to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .
Catalyst Selection and Design
The studies on the effect of the N-mesityl
group in N-mesityl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide
provide a roadmap for catalyst selection and design . This could be particularly useful in the field of organic synthesis.
Future Directions
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6/c1-32-19-10-7-16(8-11-19)24-27-25(35-28-24)18-9-12-22(31)29(14-18)15-21(30)26-13-17-5-4-6-20(33-2)23(17)34-3/h4-12,14H,13,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCNPYVLQKDNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide |
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